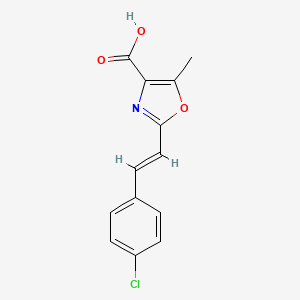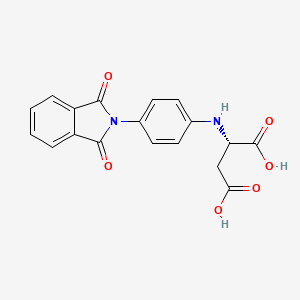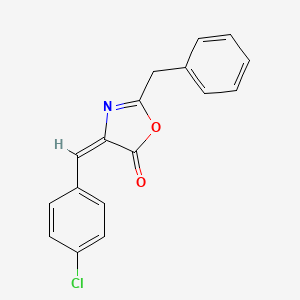
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring with benzyl and chlorobenzylidene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one typically involves the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, are crucial. Catalysts and automated systems may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
科学的研究の応用
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Benzyl-4-(4-methylbenzylidene)oxazol-5(4H)-one: Similar structure but with a methyl group instead of a chlorine atom.
2-Benzyl-4-(4-fluorobenzylidene)oxazol-5(4H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
2-Benzyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorobenzylidene moiety in 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
特性
分子式 |
C17H12ClNO2 |
|---|---|
分子量 |
297.7 g/mol |
IUPAC名 |
(4E)-2-benzyl-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-13(7-9-14)10-15-17(20)21-16(19-15)11-12-4-2-1-3-5-12/h1-10H,11H2/b15-10+ |
InChIキー |
RAWWGXCYQQTIMC-XNTDXEJSSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


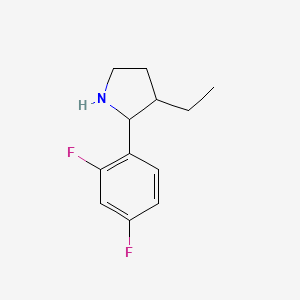
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
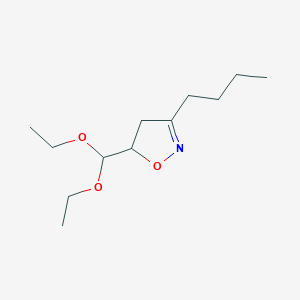
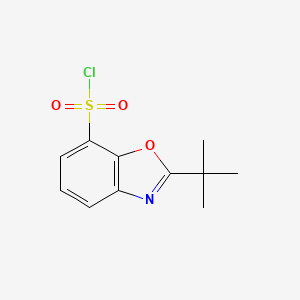
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
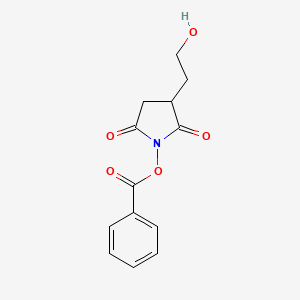
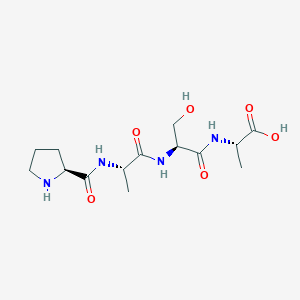
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
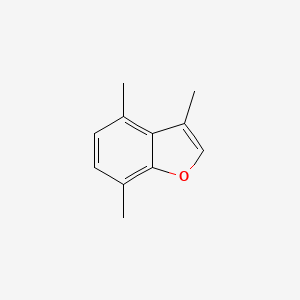
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
